BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: Fluorescent Red Mega 480
NHS-ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fluorescent Red Mega 480

Cat. No.: B1257686

Introduction

Fluorescent Red Mega 480 NHS-ester is an amine-reactive fluorescent dye designed for
covalently labeling proteins and other biomolecules containing primary amino groups.[1] This
dye is particularly well-suited for multicolor imaging techniques due to its exceptionally large
Stokes shift, the difference between its excitation and emission maxima.[1][2] This
characteristic allows for excitation using common light sources, such as those used for
fluorescein, while emitting in the red spectrum, enabling independent detection in multiplexed
experiments.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with
primary amines, typically the e-amino groups of lysine residues on the surface of proteins, to
form a stable amide bond.[3][4][5][6][7]

Principle of Reaction

The labeling reaction involves the nucleophilic attack of a non-protonated primary amine from
the protein on the NHS-ester group of the Fluorescent Red Mega 480 dye. This results in the
formation of a stable covalent amide linkage and the release of N-hydroxysuccinimide (NHS).
The reaction is highly dependent on pH, with an optimal range of 8.0-9.0 to ensure that the
primary amines are deprotonated and thus reactive.[3][5][6][8][9]

Quantitative Data Summary

The following table summarizes the key spectral and physical properties of Fluorescent Red
Mega 480 NHS-ester.
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Property Value Reference

L i 500 nm (in H20), 513 nm (in
Excitation Maximum (Aex) [1][2]
0.1 M phosphate pH 7.0)

. , 630 nm (in H20), 640 nm (in
Emission Maximum (Aem) [1112]
0.1 M phosphate pH 7.0)

Molar Extinction Coefficient (¢) 40,000 cm~tM~1 [2]

Molecular Weight (MW) 611.66 g/mol [2]

Experimental Protocols

This section provides a detailed protocol for the covalent labeling of proteins with Fluorescent
Red Mega 480 NHS-ester.

1. Materials and Reagents

e Fluorescent Red Mega 480 NHS-ester

o Protein of interest (in an amine-free buffer)

e Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

» Labeling Buffer: 50-100 mM sodium bicarbonate buffer or sodium borate buffer, pH 8.0-9.0[2]
[51(°]

« Purification/Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
¢ Gel filtration column (e.g., Sephadex G-25)[2][9]

» Reaction tubes

« Stirring/vortexing equipment

2. Reagent Preparation

e Protein Solution:
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o Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[2][4][8]

o Ensure the protein solution is free of amine-containing substances (e.g., Tris buffer,
sodium azide) and BSA, as these will compete with the labeling reaction.[3][9] If
necessary, dialyze the protein against the Labeling Buffer.[9]

Dye Stock Solution:

o Allow the vial of Fluorescent Red Mega 480 NHS-ester to warm to room temperature
before opening.

o Prepare a stock solution by dissolving the dye in anhydrous DMF or DMSO. For example,
dissolve 1 mg of the dye in 50 uL of DMF to achieve a concentration of approximately 40
nmol/puL.[2] Alternatively, a 10 mM stock solution can be prepared.[4][5]

o This stock solution should be prepared fresh, as NHS-esters are moisture-sensitive and
can hydrolyze over time.[3][5]

. Protein Labeling Reaction
Molar Ratio Calculation:

o The optimal molar ratio of dye to protein for labeling can vary and may require
optimization. A common starting point is a molar excess of dye. For many proteins, a dye-
to-protein ratio of 1:1 to 2:1 is recommended to achieve a degree of labeling (DOL)
between 1 and 2, as higher ratios can lead to overlabeling and a decrease in the quantum
yield of the conjugate.[2] For antibodies, a higher initial molar ratio may be used.[4]

Labeling Procedure:

o While gently stirring, add the calculated volume of the dye stock solution dropwise to the
protein solution.[2]

o Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][3][5]
The reaction is often complete within 5-10 minutes.[9]

o (Optional) The reaction can be quenched by adding Tris-HCI or glycine to a final
concentration of 50-100 mM and incubating for an additional 10-15 minutes.[5]
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4. Purification of the Labeled Protein

e Itis crucial to separate the fluorescently labeled protein from the unreacted, hydrolyzed dye.

[9]

o Gel Filtration Chromatography:

[¢]

Equilibrate a gel filtration column (e.g., Sephadex G-25) with the Purification/Elution Buffer.
[21[31[°]

Apply the reaction mixture to the top of the column.[3]
Elute the conjugate with the Purification/Elution Buffer.

The first colored band to elute from the column is the labeled protein.[2][9] The slower-
moving band contains the free, unreacted dye.[9]

Collect the fractions containing the labeled protein. The protein concentration of each
fraction can be determined using a Bradford assay or by measuring absorbance at 280
nm.[3]

5. Determination of the Degree of Labeling (DOL)

e The DOL, or the average number of dye molecules conjugated to each protein molecule, can

be determined spectrophotometrically.

e Procedure:

Measure the absorbance of the purified conjugate solution at 280 nm (Azso) and at the
absorbance maximum of the dye (A_max, ~500 nm).

Calculate the protein concentration using the Beer-Lambert law, correcting the Azso for the
dye's absorbance at this wavelength. The correction factor (CF) is Azso of the dye / A_max
of the dye.

» Corrected Azso = Az2so - (A_max x CF)

Calculate the molar concentration of the protein and the dye.
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o DOL = (molar concentration of dye) / (molar concentration of protein)
6. Storage of the Labeled Protein

» Store the purified, labeled protein under the same conditions as the unlabeled protein. For
short-term storage, 4°C is suitable.[3][9]

e For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol), aliquot the
conjugate to avoid repeated freeze-thaw cycles, and store at -20°C to -80°C, protected from
light.[3][9]

Visualizations
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Caption: Experimental workflow for protein labeling.
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Caption: NHS-ester protein labeling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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